molecular formula C6H10O3S2 B14501617 (Methylsulfanyl)acetic anhydride CAS No. 63521-90-4

(Methylsulfanyl)acetic anhydride

Cat. No.: B14501617
CAS No.: 63521-90-4
M. Wt: 194.3 g/mol
InChI Key: KSLOWBCNYMHGGH-UHFFFAOYSA-N
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Description

However, based on nomenclature, this compound is inferred to be an acetic anhydride derivative where one or both acetyl groups are substituted with a methylsulfanyl (SCH₃) moiety. Such substitutions alter reactivity, stability, and applications compared to conventional anhydrides.

Properties

CAS No.

63521-90-4

Molecular Formula

C6H10O3S2

Molecular Weight

194.3 g/mol

IUPAC Name

(2-methylsulfanylacetyl) 2-methylsulfanylacetate

InChI

InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3

InChI Key

KSLOWBCNYMHGGH-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)OC(=O)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.

Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:

Common Reagents and Conditions:

    Water: Hydrolysis to form (methylsulfanyl)acetic acid.

    Alcohols: Formation of esters under acidic or basic conditions.

    Amines: Formation of amides, often using a base to neutralize the by-product acid.

Major Products:

Scientific Research Applications

(Methylsulfanyl)acetic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

Reactivity and Functional Group Modifications

Acetic anhydride (Ac₂O) and propionic anhydride are benchmark acylating agents. Key distinctions include:

  • Acetylation Efficiency : Both achieve ~95% amine/lysine blocking efficiency in peptide modification, but propionic anhydride enables differentiation between in vivo acetylation (+42 Da) and chemical modification (+56 Da) .
  • Mass Shift : Acetic anhydride introduces a +42 Da modification, while propionic anhydride adds +56 Da, aiding in mass spectrometry-based identification .
Parameter Acetic Anhydride Propionic Anhydride Butyric Anhydride
Modification Mass (Da) +42 +56 +70
Peptide ID Efficiency 707 peptides 766 peptides Not reported
Differentiates In Vivo No Yes No

Sulfur-Containing Analogs :

  • Expected to exhibit faster acylation rates but lower hydrolytic stability than Ac₂O.
Stability and Environmental Behavior
  • Hydrolysis : Acetic anhydride rapidly hydrolyzes to acetic acid in water, limiting its environmental persistence . Propionic and butyric analogs hydrolyze similarly but with slower kinetics due to increased alkyl chain length.
  • Thermal Stability : Acetylated wood (using Ac₂O) shows stable thermal degradation profiles, with decomposition temperatures >300°C . Sulfur-containing analogs may exhibit lower thermal stability due to S-O bond susceptibility.
Spectroscopic and Analytical Differentiation
  • FT-IR : Acetic anhydride-modified wood shows C=O stretches at 1730–1760 cm⁻¹, while sulfur-containing analogs may shift this band due to electronic effects .
  • Mass Spectrometry: Propionic anhydride’s +56 Da modification allows clear distinction from endogenous acetylation, a critical feature absent in Ac₂O .

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